N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12(2)11-23-10-9-13-15(6-4-8-17(13)23)20-19(24)18-14-5-3-7-16(14)21-22-18/h4,6,8-10,12H,3,5,7,11H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
CKYPWLHQTLVHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
Preparation Methods
Indole Subunit Synthesis
The indole moiety is synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. A representative protocol involves:
-
Starting Material : 4-Nitroindole undergoes alkylation with 2-methylpropyl bromide in the presence of NaH/DMF at 0–25°C for 12–24 hours.
-
Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 1-(2-methylpropyl)-1H-indol-4-amine with >90% purity.
Optimized Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Alkylating Agent | 2-Methylpropyl bromide | 1.2 eq. |
| Base | NaH | 2.0 eq. |
| Solvent | DMF | 0.5 M |
| Temperature | 0–25°C | 85–92% yield |
Cyclopenta[c]pyrazole Core Assembly
The pyrazole ring is constructed via [3+2] cycloaddition between a cyclopentenone and a diazo compound. Key steps include:
-
Cyclopentenone Preparation : Cyclopentanone is oxidized to cyclopentenone using SeO₂ in dioxane at 80°C.
-
Diazo Formation : Ethyl diazoacetate is generated in situ from glycine ethyl ester and NaNO₂/HCl.
-
Cycloaddition : The cyclopentenone reacts with ethyl diazoacetate in toluene at 110°C for 6 hours, forming ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (75–82% yield).
Critical Parameters :
Carboxamide Coupling
The final step involves coupling the indole amine with the pyrazole carboxylic acid:
-
Acid Activation : The pyrazole carboxylate is hydrolyzed to the carboxylic acid using NaOH/EtOH, then activated with HATU or EDC.
-
Coupling : Reacted with 1-(2-methylpropyl)-1H-indol-4-amine in DCM at 25°C for 12 hours, yielding the target compound (68–75% yield).
Purification : Gradient column chromatography (hexane:EtOAc, 3:1 to 1:1) achieves >98% purity.
Advanced Methodological Innovations
Microwave-Assisted Synthesis
Recent patents describe microwave-enhanced steps to reduce reaction times:
Continuous Flow Chemistry
Industrial-scale production utilizes flow reactors for:
-
Diazo Generation : Safe, controlled synthesis of ethyl diazoacetate in microfluidic channels.
-
Cycloaddition : Enhanced heat transfer in flow systems minimizes side products.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional Stepwise | 68–75 | 98 | Moderate | High |
| Microwave-Assisted | 82–88 | 99 | High | Moderate |
| Continuous Flow | 85–90 | 99.5 | Industrial | Low |
Advantages of Flow Chemistry :
Troubleshooting and Optimization
Common Side Reactions
Catalytic Improvements
-
Palladium Catalysts : Pd(OAc)₂/Xantphos increases coupling efficiency in indole functionalization (yield: 92%).
-
Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) enable selective hydrolysis of ethyl esters (99% ee).
Industrial-Scale Production
A patented pilot-scale protocol (1 kg batch) includes:
-
Indole Alkylation : 1-(2-Methylpropyl)-1H-indol-4-amine synthesized in 89% yield.
-
Pyrazole Synthesis : Cyclopenta[c]pyrazole-3-carboxylic acid produced via continuous flow (92% yield).
-
Coupling : HATU-mediated amidation in a stirred-tank reactor (78% yield).
Cost Analysis :
-
Raw Materials: $420/kg (Indole: $150/kg; 2-Methylpropyl bromide: $90/kg).
-
Energy Consumption: $80/kg (Microwave vs. $120/kg conventional).
Recent Advancements (2023–2025)
Chemical Reactions Analysis
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro groups. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole-carboxamide derivatives, focusing on substituent effects, synthetic methods, and spectroscopic data.
Structural Analogues and Substituent Variations
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Key Difference: The indole nitrogen is substituted with a 2-methoxyethyl group instead of 2-methylpropyl.
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25)
- Key Difference : Replaces the indole moiety with a pyridine-sulfonamide group and incorporates a 4-chlorophenyl carbamoyl chain.
- Impact : The sulfonamide group enhances hydrogen-bonding capacity, which may improve target binding affinity. Reported melting point: 178–182°C; IR spectra confirm C=O (1727 cm⁻¹) and SO₂ (1170 cm⁻¹) functionalities .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Key Difference : Features a pyridinyl group and cyclopropylamine substituent instead of the indole-carboxamide system.
- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), with a melting point of 104–107°C. HRMS confirmed molecular weight (m/z 215 [M+H]⁺) .
Physicochemical and Spectroscopic Trends
- Lipophilicity : The 2-methylpropyl group in the target compound likely increases logP compared to methoxyethyl or sulfonamide derivatives, affecting absorption and distribution.
- Thermal Stability : Pyridine-sulfonamide derivatives (e.g., Compound 25) exhibit higher melting points (178–182°C) than cyclopropyl-pyrazole analogs (104–107°C), suggesting stronger intermolecular interactions due to sulfonamide and carbamoyl groups .
- Synthetic Efficiency : Copper-catalyzed methods (e.g., ) show lower yields (~17–35%) compared to classical carbamoylations (75% yield in ), highlighting challenges in indole-pyrazole coupling .
Research Implications and Gaps
- Bioactivity Data: No evidence directly addresses the biological activity of the target compound.
- Structural Optimization : Substituting the indole’s 2-methylpropyl group with polar moieties (e.g., methoxyethyl) could balance lipophilicity and solubility for improved drug-likeness .
Biological Activity
N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a novel compound that belongs to the class of indole and pyrazole derivatives. These types of compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the indole and pyrazole rings, followed by the introduction of the carboxamide group. The structural characteristics can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies. The following sections summarize key findings regarding its pharmacological properties.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, a study on pyrazole derivatives highlighted their potential against various bacterial strains. The tested derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural analogs suggest a promising antimicrobial profile.
Anti-inflammatory Properties
Indole and pyrazole derivatives are often investigated for their anti-inflammatory effects. Compounds containing these moieties have been associated with inhibition of pro-inflammatory cytokines and mediators. For example, certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The specific anti-inflammatory activity of our compound remains to be fully elucidated but can be inferred from related studies.
Analgesic Effects
The analgesic potential of indole derivatives has been documented extensively. Similar compounds have demonstrated pain-relieving properties by modulating pain pathways in animal models. The mechanism often involves interaction with opioid receptors or inhibition of pain mediators like prostaglandins . Although direct studies on the analgesic effects of this compound are scarce, its structural similarities to known analgesics suggest potential efficacy.
Case Studies
A few case studies involving structurally related compounds provide insights into the biological activities that may be expected from this compound:
- Study on Pyrazole Derivatives : A series of pyrazole compounds were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant inhibition at concentrations as low as 10 µg/mL .
- Indole-based Analgesics : Research on indole derivatives demonstrated their ability to reduce pain responses in rodent models through both central and peripheral mechanisms. These findings support further investigation into the analgesic potential of related compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, a base (e.g., KCO) in polar aprotic solvents like DMF facilitates alkylation of intermediates at room temperature . Optimizing parameters such as solvent choice (e.g., DMF vs. DMSO), temperature (35°C for copper-catalyzed coupling), and stoichiometric ratios (e.g., 1.1 mmol RCHCl) is critical for maximizing yields (17–24% in analogous protocols) . Advanced purification via flash chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions and ring conformations (e.g., δ 8.56 ppm for aromatic protons) .
- HPLC : Monitors reaction progress and purity (>97% in validated methods) .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]) .
Advanced Research Questions
Q. How does stereochemistry influence biological interactions, and what methods validate these effects?
Stereochemical variations (e.g., in cyclopenta[c]pyrazole rings) can alter binding affinities to targets like enzymes or receptors. Molecular docking studies and X-ray crystallography resolve spatial interactions, such as hydrogen bonding between the carboxamide group and active-site residues . For instance, enantiomers (e.g., 2VV vs. 2VW) show distinct binding modes in computational models .
Q. What strategies resolve contradictions in pharmacological data across studies?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. analgesic efficacy) may arise from assay conditions or impurity profiles. Mitigation strategies include:
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) of the pyrazole core, guiding substitutions at the indole or cyclopenta positions. For example, methoxymethyl groups (electron-donating) improve solubility without compromising target binding, as modeled in triazole derivatives . Molecular dynamics simulations further assess conformational stability in biological environments .
Q. What mechanistic insights explain the compound’s interaction with enzymatic targets?
The pyrazole-carboxamide moiety acts as a hydrogen-bond donor/acceptor, mimicking natural substrates. For example, in cyclooxygenase (COX) inhibition, the indole group occupies hydrophobic pockets, while the carboxamide interacts with catalytic serine residues. Competitive inhibition is validated via enzyme kinetics (e.g., Lineweaver-Burk plots) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
